molecular formula C23H15BrO5 B11667900 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Cat. No.: B11667900
M. Wt: 451.3 g/mol
InChI Key: RUSOKELFUFGABA-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the reaction of 2-bromophenol with a suitable chromen-4-one precursor under basic conditions to form the 2-bromophenoxy derivative. This intermediate is then esterified with 2-methylbenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the 2-bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where chromen-4-one derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
  • 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
  • 3-(2-iodophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Uniqueness

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic modifications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H15BrO5

Molecular Weight

451.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-methylbenzoate

InChI

InChI=1S/C23H15BrO5/c1-14-6-2-3-7-16(14)23(26)28-15-10-11-17-20(12-15)27-13-21(22(17)25)29-19-9-5-4-8-18(19)24/h2-13H,1H3

InChI Key

RUSOKELFUFGABA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br

Origin of Product

United States

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